
4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives
準備方法
The synthesis of 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. The synthetic route generally starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: The initial step often involves the condensation of 2-methoxynaphthalene-1-carbaldehyde with hydrazine derivatives to form hydrazones.
Cyclization: The hydrazones are then cyclized under acidic or basic conditions to form the triazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers or photoactive compounds.
作用機序
The mechanism of action of 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, such as those involved in DNA replication or protein synthesis, leading to the disruption of cellular processes.
Interaction with Cellular Membranes: The compound can interact with cellular membranes, altering their permeability and affecting the transport of ions and molecules.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
類似化合物との比較
4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities. the presence of different substituents can significantly affect their properties and applications.
Thiosemicarbazones: These compounds contain a thione group and have been studied for their antimicrobial and anticancer activities. The combination of the triazole and thione moieties in this compound may enhance its biological activity and specificity.
特性
CAS番号 |
497920-36-2 |
|---|---|
分子式 |
C21H18N4O2S |
分子量 |
390.5 g/mol |
IUPAC名 |
4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H18N4O2S/c1-26-18-10-6-5-9-16(18)20-23-24-21(28)25(20)22-13-17-15-8-4-3-7-14(15)11-12-19(17)27-2/h3-13H,1-2H3,(H,24,28)/b22-13+ |
InChIキー |
MNLJNCKKSCPBDE-LPYMAVHISA-N |
異性体SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CC=C4OC |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



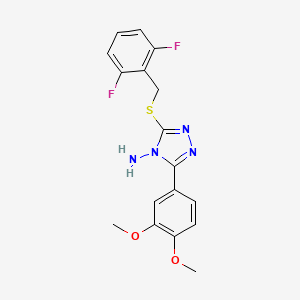
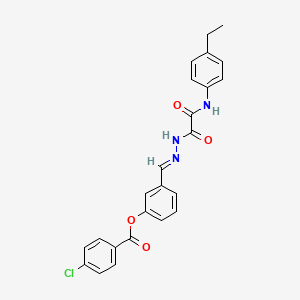
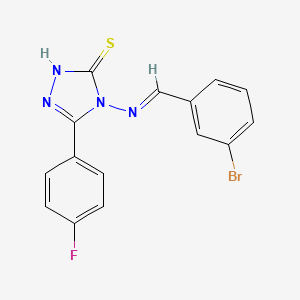
![1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12024931.png)

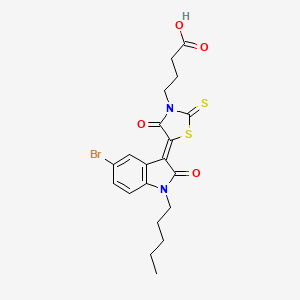

![3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12024962.png)
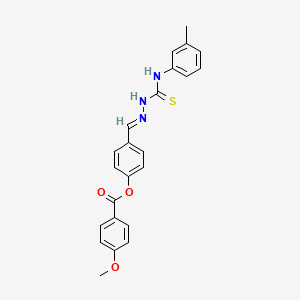
![3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024980.png)
![4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12024990.png)


